Cas no 175135-62-3 (2-(2,4-Difluorophenoxy)-3-nitropyridine)

2-(2,4-Difluorophenoxy)-3-nitropyridine is a fluorinated nitropyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a difluorophenoxy moiety with a nitropyridine core, offering unique reactivity for further functionalization. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The nitro group provides a versatile handle for reduction or nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. This compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
2-(2,4-Difluorophenoxy)-3-nitropyridine structure
175135-62-3 structure
Product Name:2-(2,4-Difluorophenoxy)-3-nitropyridine
CAS No:175135-62-3
MF:C11H6F2N2O3
MW:252.173749446869
MDL:MFCD00067800
CID:136454
PubChem ID:2737038
Update Time:2025-05-22

2-(2,4-Difluorophenoxy)-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Difluorophenoxy)-3-nitropyridine
    • Pyridine,2-(2,4-difluorophenoxy)-3-nitro-
    • 2,6-DIMETHOXY-3,7-BIS(METHYLSELENO)-NAPHTHALENE
    • HMS546C22
    • BUTTPARK 48\08-92
    • CS-0336832
    • CHEMBL1562220
    • AKOS015854338
    • MFCD00067800
    • HMS2801C18
    • 2-[2,4-bis(fluoranyl)phenoxy]-3-nitro-pyridine
    • A811737
    • BDBM50559488
    • Pyridine, 2-(2,4-difluorophenoxy)-3-nitro-
    • FT-0608402
    • MLS000833742
    • SMR000457263
    • 2-(2',4'-difluorophenoxy)-3-nitropyridine
    • 175135-62-3
    • J-011064
    • C11H6F2N2O3
    • Maybridge1_001650
    • DTXSID50371792
    • 2-(2,4-Difluorophenoxy)-3-nitropyridine97%
    • 2-(2,4-Difluorophenoxy)-3-nitropyridine 97%
    • DB-044015
    • DTXCID50322825
    • MDL: MFCD00067800
    • Inchi: 1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H
    • InChI Key: WZRAMZMIQUBNMG-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OC1C(=CC=CN=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 252.03500
  • Monoisotopic Mass: 252.03464838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Melting Point: 63 °C
  • PSA: 67.94000
  • LogP: 3.58350

2-(2,4-Difluorophenoxy)-3-nitropyridine Security Information

2-(2,4-Difluorophenoxy)-3-nitropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(2,4-Difluorophenoxy)-3-nitropyridine

Recent Advances in the Study of 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS: 175135-62-3)

The compound 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS: 175135-62-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and timeliness of the data.

Recent studies have highlighted the unique structural features of 2-(2,4-Difluorophenoxy)-3-nitropyridine, which make it a promising candidate for the development of novel therapeutics. The presence of both difluorophenoxy and nitropyridine moieties in the molecule has been associated with enhanced binding affinity to specific biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. Researchers have employed advanced computational modeling techniques to predict the compound's interactions with these targets, providing valuable insights for further optimization.

In terms of synthesis, recent advancements have focused on improving the yield and purity of 2-(2,4-Difluorophenoxy)-3-nitropyridine. A study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic method that significantly reduces the formation of by-products, thereby enhancing the scalability of the synthesis process. This development is particularly relevant for industrial applications, where large-scale production of high-purity compounds is essential for preclinical and clinical studies.

The biological activity of 2-(2,4-Difluorophenoxy)-3-nitropyridine has been investigated in various in vitro and in vivo models. Preliminary results indicate that the compound exhibits potent inhibitory effects against certain kinases implicated in cancer progression. For instance, a recent study demonstrated that the compound effectively suppresses the activity of a key kinase involved in tumor cell proliferation, with an IC50 value in the low micromolar range. These findings suggest that 2-(2,4-Difluorophenoxy)-3-nitropyridine could serve as a lead compound for the development of targeted cancer therapies.

Furthermore, the compound's potential as an anti-inflammatory agent has also been explored. A 2023 study published in Bioorganic & Medicinal Chemistry Letters reported that 2-(2,4-Difluorophenoxy)-3-nitropyridine significantly reduces the production of pro-inflammatory cytokines in macrophage cells. This anti-inflammatory activity, coupled with its favorable pharmacokinetic properties, positions the compound as a promising candidate for the treatment of chronic inflammatory diseases.

Despite these promising findings, several challenges remain to be addressed. For example, the compound's solubility and metabolic stability need further optimization to improve its drug-like properties. Additionally, comprehensive toxicity studies are required to evaluate its safety profile in animal models. Ongoing research efforts are focused on addressing these limitations through structural modifications and formulation strategies.

In conclusion, 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS: 175135-62-3) represents a versatile scaffold with significant potential in drug discovery. Recent studies have shed light on its synthesis, biological activity, and therapeutic applications, paving the way for future investigations. As research in this area continues to evolve, it is anticipated that this compound will play a pivotal role in the development of novel treatments for cancer and inflammatory diseases.

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